3-[(2-Chlorophenoxy)methyl]benzohydrazide
Description
3-[(2-Chlorophenoxy)methyl]benzohydrazide is a benzohydrazide derivative characterized by a benzohydrazide core substituted at the 3-position with a (2-chlorophenoxy)methyl group. The 2-chlorophenoxy moiety introduces electron-withdrawing properties, which may influence the compound’s reactivity, binding affinity, and pharmacokinetic profile.
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-6-1-2-7-13(12)19-9-10-4-3-5-11(8-10)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTDZBVFCSLGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenoxy)methyl]benzohydrazide typically involves the reaction of 2-chlorophenol with benzohydrazide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenoxy)methyl]benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Biological Activities
Research indicates that 3-[(2-Chlorophenoxy)methyl]benzohydrazide exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties. It has been evaluated against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Mechanistic studies suggest that it may interact with specific molecular targets involved in cancer pathways, leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
| Anticancer | Induces apoptosis in various cancer cell lines |
Table 2: Comparison with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2-[(2-Chlorophenoxy)methyl]benzohydrazide | Different position of the chlorophenoxy group | Antimicrobial |
| 4-[(2-Chlorophenoxy)methyl]benzohydrazide | Different substitution pattern | Anticancer |
| 3-[(2-Bromophenoxy)methyl]benzohydrazide | Brominated variant; potentially different reactivity | Antimicrobial |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a promising candidate for drug development. For instance:
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 3-[(2-Chlorophenoxy)methyl]benzohydrazide can be contextualized by comparing it to structurally related benzohydrazide derivatives. Key factors include substituent position, halogen type, and functional group modifications.
Positional Isomerism: 3- vs. 4-Substituted Analogs
- 4-[(2-Chlorophenoxy)methyl]benzohydrazide (Y501-4269): This positional isomer substitutes the (2-chlorophenoxy)methyl group at the 4-position of the benzohydrazide core. For example, in quinazolinone derivatives, 2-chlorophenoxy substitution (at the 2-position of the core) resulted in inactivity, whereas 2,4-dichlorophenoxy analogs showed potent anticonvulsant activity . Similarly, in acylhydrazones, a 3-methoxy substituent on benzohydrazide (compound 9i) demonstrated superior cholinesterase inhibition (IC₅₀ = 9.6 µM) compared to 2- or 4-methoxy analogs . This highlights the critical role of substitution geometry in biological activity.
Halogen Variation: Bromine vs. Chlorine
- 3-[(3-Bromophenoxy)methyl]benzohydrazide: Substituting chlorine with bromine at the 3-position of the phenoxy group alters steric and electronic properties. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in enzyme binding pockets. However, evidence for brominated benzohydrazides is sparse. In cholinesterase inhibitors, trifluoromethyl (CF₃) groups (electron-withdrawing) on benzohydrazides enhanced activity compared to electron-donating groups like methoxy . This suggests that halogen type and electronic effects directly modulate target engagement.
Functional Group Modifications
- 4-(Trifluoromethyl)benzohydrazide Derivatives: Replacing the (2-chlorophenoxy)methyl group with a CF₃ group at the 4-position (e.g., compound 2l) resulted in mixed-type inhibition of acetylcholinesterase (AChE, IC₅₀ = 46.8–137.7 µM) and butyrylcholinesterase (BuChE, IC₅₀ = 19.1–881.1 µM) . The CF₃ group’s strong electron-withdrawing nature likely enhances binding to cholinesterase catalytic sites, suggesting that this compound may exhibit similar or distinct inhibition profiles depending on its electronic properties.
- 2-Amino-4-chlorobenzohydrazide: This derivative (compound 4) demonstrated potent paraoxonase 1 (PON1) inhibition (Kᵢ = 38.75 µM), attributed to the synergistic effects of the amino and chloro substituents . This underscores the importance of auxiliary functional groups in modulating enzyme interactions.
Scaffold Hybridization
- 3-(Pyrimidin-2-ylamino)benzohydrazide: Hybridizing the benzohydrazide core with a pyrimidinylamino group reduced antitumor activity compared to 4-(pyrimidin-2-ylamino) analogs in HepG2 cells . This indicates that scaffold hybridization must balance steric demands and electronic compatibility for optimal activity.
Key Research Findings and Implications
Substituent Position : The 3-position on benzohydrazides appears favorable for electron-withdrawing groups (e.g., CF₃, Cl) in cholinesterase inhibition, whereas 4-substitution may reduce activity .
Halogen Effects : Chlorine’s electron-withdrawing nature enhances target binding compared to bromine or methoxy groups, though steric factors may offset benefits .
Functional Group Synergy: Auxiliary groups (e.g., amino, pyrimidinyl) can either enhance or diminish activity depending on their placement and electronic compatibility .
Biological Activity
3-[(2-Chlorophenoxy)methyl]benzohydrazide is an organic compound with the molecular formula C14H13ClN2O2. This compound features a chlorophenoxy group, which significantly influences its chemical and biological properties. Research has focused on its potential applications in various fields, including medicine, chemistry, and biology, particularly for its antimicrobial and anticancer activities.
- Molecular Formula: C14H13ClN2O2
- IUPAC Name: this compound
- Molecular Weight: 276.72 g/mol
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity, which can lead to various biological effects such as inhibition of cell proliferation or antimicrobial action.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 128 µg/mL |
These results suggest that while the compound shows potential antibacterial properties, it is less effective than standard antibiotics like tetracycline .
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound was tested using the MTT assay to evaluate its cytotoxic effects.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| HepG2 (liver cancer) | 5.0 | 78% |
| MCF7 (breast cancer) | 4.5 | 82% |
| A549 (lung cancer) | 6.0 | 75% |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Case Studies
- Study on Anticancer Properties : A recent study synthesized several hydrazone derivatives, including those related to benzohydrazides like our compound of interest. The derivatives were screened for their antiproliferative activities against a panel of cancer cell lines. The findings revealed that compounds with similar structures exhibited IC50 values ranging from 0.77 µM to over 10 µM, indicating varying degrees of potency .
- Antibacterial Efficacy Evaluation : Another study focused on evaluating the antibacterial efficacy of several hydrazide derivatives, including benzohydrazides. The results highlighted that compounds with halogen substitutions demonstrated enhanced antibacterial activities compared to their non-halogenated counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
